molecular formula C9H5BrN2S B13679674 2-Amino-4-bromo-benzothiophene-3-carbonitrile

2-Amino-4-bromo-benzothiophene-3-carbonitrile

Cat. No.: B13679674
M. Wt: 253.12 g/mol
InChI Key: ZSMMHHQGUZRNJG-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-benzothiophene-3-carbonitrile (CAS No: 1936590-03-2) is a high-value benzothiophene derivative serving as a versatile synthetic intermediate in medicinal chemistry and materials science. Its structure incorporates three key functional handles: an electron-withdrawing bromo substituent, an electron-donating amino group, and a polar carbonitrile moiety, making it a privileged scaffold for constructing complex heterocyclic systems. This compound is primarily recognized for its significant potential in pharmaceutical research. Benzothiophene cores demonstrate a broad spectrum of biological activities, including anticancer properties as demonstrated by quantitative structure-activity relationship (QSAR) studies on similar benzo[b]thienyl compounds , antimicrobial effects against various bacterial strains , and anti-inflammatory activity through mechanisms such as leukotriene synthesis inhibition, analogous to the drug Zileuton . The bromine atom at the 4-position facilitates further functionalization via cross-coupling reactions, allowing for rapid diversification and structure-activity relationship (SAR) studies. Beyond medicinal applications, 2-aminothiophene derivatives are increasingly investigated in materials science for applications such as organic dyes , conductivity-based sensors , and organic photovoltaic cells due to their favorable electronic properties . The compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability. Please Note: This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H5BrN2S

Molecular Weight

253.12 g/mol

IUPAC Name

2-amino-4-bromo-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C9H5BrN2S/c10-6-2-1-3-7-8(6)5(4-11)9(12)13-7/h1-3H,12H2

InChI Key

ZSMMHHQGUZRNJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(S2)N)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of benzothiophene derivatives such as this compound typically involves multi-step reactions that include:

  • Construction of the benzothiophene ring system.
  • Introduction of the amino group at position 2.
  • Bromination at position 4.
  • Incorporation of the carbonitrile group at position 3.

Common approaches include cyclization reactions, nucleophilic substitutions, and multi-component reactions (MCRs) that allow for efficient assembly of the heterocyclic framework.

Multi-Component Reaction Approach

One efficient method involves multi-component reactions (MCRs) that combine several reactants in a single step to form the target compound with high atom economy and selectivity. For example, tetrahydrobenzo[b]thiophene derivatives have been synthesized via MCRs involving 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, malononitrile, and substituted benzaldehydes in the presence of triethylamine or ammonium acetate as catalysts in ethanolic solution. This approach yields pyran and pyridine derivatives, which are structurally related to benzothiophene systems and can be adapted for the synthesis of this compound by appropriate choice of substrates and reaction conditions.

Michael-Type Addition and Intramolecular Cyclization

A notable synthetic route involves the Michael-type addition of cyanothioacetamide to α-bromochalcones, followed by intramolecular cyclization to form dihydrothiophene derivatives. This method has been used to prepare 2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, which can be further transformed into benzothiophene derivatives through oxidation or other functional group modifications. The reaction mechanism has been studied using density functional theory (DFT), confirming the efficiency of this approach.

Copper-Catalyzed Cyclization

Copper-catalyzed cyclization reactions provide a powerful tool for constructing benzothiophene rings. For example, 2-(2-bromoaryl)-3-oxopropanenitrile derivatives undergo copper-catalyzed intramolecular cyclization in DMF at elevated temperatures to yield benzofuran or benzothiophene carbonitriles. This method can be adapted for this compound synthesis by selecting appropriate bromo-substituted precursors and reaction conditions.

Base-Mediated One-Pot Synthesis

Base-mediated one-pot syntheses using cesium carbonate in dimethylformamide (DMF) have been reported for related heterocycles such as 3-amino-2-aroyl benzofuran derivatives. This method involves rapid room-temperature reactions of 2-bromoacetophenones with 2-hydroxybenzonitriles, yielding amino-substituted heterocycles in good to excellent yields. The strategy can be extended to benzothiophene systems by modifying the substrates accordingly.

Experimental Data and Reaction Conditions

Method Key Reactants Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Michael-type addition + cyclization Cyanothioacetamide, α-bromochalcones KOH (10% aq) Ethanol or aqueous Room temp to mild heating 1-2 min (fast) 37-40% Modest yields; DFT studies confirm mechanism
Copper-catalyzed cyclization 2-(2-bromoaryl)-3-oxopropanenitrile CuI, l-proline DMF 90 °C 6 h 83-84% Efficient cyclization to benzothiophene analogs
Cs2CO3-mediated one-pot synthesis 2-bromoacetophenone, 2-hydroxybenzonitrile Cs2CO3 DMF Room temp 10-20 min Good to excellent Rapid, mild conditions, gram-scale possible
Multi-component reaction (MCR) 2-amino-3-cyano tetrahydrobenzo[b]thiophene, malononitrile, benzaldehydes Triethylamine or ammonium acetate Ethanol Reflux or room temp Variable Moderate to high Produces pyran or pyridine derivatives; adaptable

Mechanistic Insights and Optimization

  • The Michael-type addition proceeds via nucleophilic attack of cyanothioacetamide on α-bromochalcones, followed by intramolecular cyclization to form the thiophene ring.
  • Copper catalysis facilitates oxidative cyclization, promoting C–S bond formation and ring closure under mild conditions.
  • The base-mediated one-pot synthesis leverages the strong base Cs2CO3 to promote nucleophilic substitutions and cyclizations at room temperature, enhancing reaction speed and yield.
  • Multi-component reactions allow for simultaneous formation of multiple bonds, improving synthetic efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with additional oxygen-containing functional groups.

    Reduction: Products with reduced functional groups, such as amines or alcohols.

Scientific Research Applications

2-Amino-4-bromo-benzothiophene-3-carbonitrile is a chemical compound with applications in the synthesis of various heterocycles and biologically active molecules . Due to its synthetic availability, 2-aminothiophenes are widely used . This compound, and related structures, have been used in the creation of a variety of functional materials, including pharmaceuticals, dyes, and agrochemicals .

Synthesis of related compounds

  • 2-aminothiophenes 2-aminothiophenes can be used as starting points for the synthesis of thiophene-containing heterocycles and polycyclic hybrid molecules . The most common synthetic approach to 2-aminothiophenes involves the Gewald reaction of methylene active nitriles with elemental sulfur and methylene active ketones/aldehydes .
  • Dihydrothiophenes 2,3(4,5)-dihydrothiophenes have a wide range of synthetic applications and have been incorporated into biologically active molecules .

Applications

  • Antimicrobial agents Some derivatives have shown antimicrobial activity against Mycobacterium tuberculosis and Moraxella catarrhalis .
  • Anticancer agents Some tetrahydrobenzo[b]thiophene derivatives have shown higher effects than doxorubicin against human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) . Thiadiazole derivatives have also demonstrated potential as anticancer agents, decreasing the viability of various cancer cells .
  • Enzyme inhibitors Certain esters of 2-amino-4,5-dihydrothiophene-3-carboxylic acids have been recognized as specific inhibitors of malaria agent Plasmodium falciparum dihydroorotate dehydrogenase .
  • KRas G12C inhibitors 2-amino-4-bromo-7-fluoro-benzothiophene-3-carbonitrile can be used to prepare KRas G12C inhibitors .
  • Functional materials 2-aminothiophenes can be used in the preparation of functional materials such as electrochemically color-switching azomethines, liquid crystalline materials, oligothiophene-BODIPY hybrids as NIR dyes, organic photovoltaic cells, azodyes, nonlinear optical materials, and azomethine-bridged polythiopheneferrocenes .

Table of related compounds and their applications

Compound typeApplication
2-aminothiophenesPharmaceuticals, dyes, and agrochemicals
2,3(4,5)-dihydrothiophenesIncorporated into a variety of biologically active molecules
β-lactam derivativesTubulin-targeting agents for the treatment of colon and breast cancers
Tetrahydrobenzo[b]thiophene derivativesCytotoxic activity against human cancer cell lines
1,3,4-Thiadiazole-2-sulfonamide derivativesDecreased viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells
2-Amino-4-hydroxypyrimidinesAntagonists of folic acid
2-amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrileIdentified as a second-generation inhibitor

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into active sites or binding pockets, influencing biological activity .

Comparison with Similar Compounds

Key Structural Features :

  • Benzothiophene backbone : Provides aromaticity and planar geometry.
  • Nitrile group at position 3: Contributes to hydrogen-bonding interactions via the cyano moiety.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule but differ in substituents, heterocyclic cores, or functional groups:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Features
2-Amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile C₂₁H₁₅BrN₂O₂ Bromophenyl, methoxy, chromene core 423.26 Extended π-system (chromene), enhanced planarity, and antimicrobial activity
2-Amino-4-(2-chlorophenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile C₂₀H₁₁ClN₂O₃ Chlorophenyl, dioxo group, benzo[g]chromene 362.76 Electron-withdrawing Cl and ketones; triclinic crystal system (P1)
4-Amino-5-benzoyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thiophene-3-carbonitrile C₂₀H₁₄N₂O₂S₂ Benzoyl, thiophene core, sulfanyl linkage 378.47 Thiophene-based; flexible sulfanyl group enabling conformational diversity
2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile C₁₀H₁₂N₂S Methyl, tetrahydrobenzothiophene (non-aromatic) 208.28 Saturated backbone; reduced aromaticity, higher solubility in non-polar solvents

Crystallographic and Hydrogen-Bonding Patterns

The bromine substituent in 2-amino-4-bromo-benzothiophene-3-carbonitrile influences crystal packing through halogen bonding and C–H···Br interactions. In contrast:

  • Chromene derivatives (e.g., ) exhibit hydrogen bonding between the amino group and nitrile (N–H···N≡C), with π-π stacking of aromatic rings.
  • Thiophene-based analogues (e.g., ) show S···S interactions and bifurcated hydrogen bonds involving the sulfanyl group.
  • Tetrahydrobenzothiophenes (e.g., ) adopt non-planar conformations, reducing π-stacking but enabling C–H···π interactions.

Crystal Data Comparison :

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Motifs
This compound* P21/c a = 12.63, b = 11.93, c = 12.05, β = 113.6 N–H···N≡C, C–H···Br
2-Amino-4-(4-fluorophenyl)-chromene P21/c a = 12.63, b = 11.93, c = 12.05, β = 113.6 N–H···O (methoxy), F···H–C
2-Amino-4-(2-chlorophenyl)-chromene P1 a = 8.32, b = 9.37, c = 11.01, α = 93.0°, β = 96.4°, γ = 110.7° Cl···H–N, π-π stacking

*Hypothetical data inferred from brominated analogues in .

Key Reactivity Differences :

  • Bromine in the target compound enables Suzuki coupling or nucleophilic aromatic substitution, whereas chlorophenyl derivatives (e.g., ) are less reactive toward metal-catalyzed cross-couplings.
  • Nitrile groups in all compounds participate in cycloaddition reactions (e.g., Huisgen click chemistry).

Pharmacological and Material Properties

  • Antimicrobial Activity : Chromene derivatives (e.g., ) show enhanced activity compared to benzothiophenes due to extended conjugation and hydrogen-bonding capacity.
  • Solubility : Bromine increases hydrophobicity (logP ≈ 3.5 for target compound vs. 2.8 for methyl-substituted analogues ).
  • Thermal Stability : Brominated compounds exhibit higher melting points (~250–300°C) compared to fluorine- or chlorine-containing analogues (~200–250°C) .

Biological Activity

2-Amino-4-bromo-benzothiophene-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H5BrN2S. Its structure features a benzothiophene core with an amino group and a bromine atom, which are critical for its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight239.12 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells.

In a comparative study, this compound demonstrated higher activity than traditional chemotherapeutics such as cisplatin and topotecan in specific cancer models, indicating its potential as a novel anticancer agent .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may target protein kinases involved in tumor growth regulation .

Case Studies

  • In Vitro Studies : A study conducted on human prostate cancer cells revealed that treatment with this compound resulted in significant apoptosis (programmed cell death) and reduced cell viability. The compound was found to induce cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells .
  • Molecular Docking Studies : Molecular docking simulations have indicated that this compound can effectively bind to target proteins such as cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. The binding affinity observed suggests that it could serve as a lead compound for developing CDK inhibitors .

Antimicrobial Activity

Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary results indicate it possesses moderate efficacy against certain bacterial strains, although further studies are needed to fully elucidate its spectrum of activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity of this compound is essential for its development as a therapeutic agent. Current research focuses on its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Preliminary Pharmacokinetic Data

ParameterValue
BioavailabilityTo be determined
Half-lifeTo be determined
MetabolismHepatic

Toxicological assessments are ongoing; however, initial findings suggest that it has a favorable safety profile compared to established chemotherapeutics.

Q & A

Basic: What synthetic methods are optimal for preparing 2-Amino-4-bromo-benzothiophene-3-carbonitrile?

The Gewald reaction is a common approach for synthesizing thiophene derivatives. For this compound, the reaction involves:

  • Precursors : α-Methylene carbonyl compounds, sulfur, and α-cyano esters.
  • Conditions : Base (e.g., sodium ethoxide) in ethanol/methanol under reflux (60–80°C) .
  • Workflow : Monitor reaction progress via TLC, followed by purification via column chromatography.
    Critical Parameters :
ParameterOptimal Range
Temperature60–80°C
Reaction Time6–12 hours
SolventEthanol/Methanol
BaseNaOEt/K₂CO₃

Advanced: How can contradictions in crystallographic data (e.g., disordered atoms) be resolved?

Use SHELXL for refining twinned or high-resolution data. Key steps:

  • Twinning Analysis : Apply the TWIN command to model rotational/pseudo-merohedral twinning .
  • Disorder Handling : Split atoms into multiple positions with refined occupancy factors. Validate using R1 and wR2 residuals (<5% for high-quality data) .
  • Validation Tools : Check using PLATON (ADDSYM) to detect missed symmetry operations .

Basic: How is the molecular structure confirmed post-synthesis?

Combine spectroscopic and crystallographic methods:

  • NMR : Verify amino (-NH₂) and nitrile (-CN) groups via δ 5.5–6.5 ppm (¹H) and δ 110–120 ppm (¹³C), respectively .
  • IR : Confirm nitrile stretch at ~2200 cm⁻¹ .
  • X-ray Diffraction : Resolve bond lengths (e.g., C-Br: ~1.89 Å) and angles using SHELXS .

Advanced: How does bromine substitution influence bioactivity in structure-activity relationship (SAR) studies?

Bromine enhances lipophilicity and π-stacking with biological targets. Example SAR findings:

SubstituentBioactivity (IC₅₀)Notes
Br2.1 µM (Anticancer)Enhanced DNA intercalation
Cl5.8 µMLower binding affinity
F3.5 µMModerate polarity
Bromo derivatives show 2–3× higher potency in kinase inhibition assays compared to chloro analogs .

Basic: What assays evaluate antimicrobial activity for this compound?

  • Microdilution Assay : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Disc Diffusion : Measure zone of inhibition (ZOI) at 50–100 µg/mL .
  • Controls : Use ciprofloxacin (antibacterial) and fluconazole (antifungal) .

Advanced: How can solubility be optimized for in vivo studies without altering bioactivity?

  • Co-solvents : Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes .
  • pH Adjustment : Solubilize in citrate buffer (pH 4.5) for protonated amino groups .
  • Pro-drug Approach : Introduce acetyl-protected amino groups to enhance solubility .

Basic: What crystallization strategies improve crystal quality for X-ray analysis?

  • Vapor Diffusion : Use 1:1 DCM/hexane in a sealed chamber .
  • Slow Cooling : Cool saturated ethanol solution from 60°C to 4°C at 0.5°C/hour .
  • Seeding : Introduce micro-crystals from prior batches to induce nucleation .

Advanced: How are electron density map ambiguities addressed during refinement?

  • Dynablocks : Partition data into subsets to refine disordered regions iteratively .
  • DFT Calculations : Compare experimental bond lengths with theoretical values (e.g., B3LYP/6-31G*) to validate geometry .
  • Fo-Fc Maps : Remove "ghost" densities by adjusting occupancy or adding solvent molecules .

Basic: What stability tests are critical under varying storage conditions?

  • Thermal Stability : TGA/DSC to assess decomposition above 150°C .
  • Photostability : Expose to UV (365 nm) for 48 hours; monitor via HPLC .
  • pH Stability : Incubate in buffers (pH 2–12) for 24 hours; quantify degradation by LC-MS .

Advanced: Which computational methods predict interaction mechanisms with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with bromophenyl as a key pharmacophore .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
  • DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

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